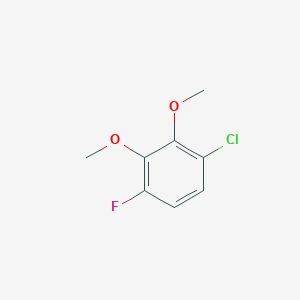

1-Chloro-2,3-dimethoxy-4-fluorobenzene

Description

Properties

IUPAC Name |

1-chloro-4-fluoro-2,3-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-7-5(9)3-4-6(10)8(7)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMOCURUXSIDDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OC)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloro 2,3 Dimethoxy 4 Fluorobenzene and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comyoutube.com For a polysubstituted benzene (B151609) derivative like 1-chloro-2,3-dimethoxy-4-fluorobenzene, the primary disconnections involve the carbon-halogen bonds. The order in which these bonds are disconnected is critical and depends on the directing effects of the substituents already present on the ring. libretexts.orgfiveable.me

Two principal retrosynthetic pathways can be envisioned for the target molecule:

Pathway A: Initial Fluorine Disconnection. This approach involves the disconnection of the C-F bond as the final synthetic step. This retrosynthesis leads to precursor (I) , 1-chloro-2,3-dimethoxybenzene. The synthesis would then focus on the selective fluorination of this intermediate. The methoxy (B1213986) groups (-OCH₃) are ortho-, para-directing and activating, while the chlorine (-Cl) is also ortho-, para-directing but deactivating. The combined directing effects would need to be carefully considered to achieve fluorination at the C4 position.

Pathway B: Initial Chlorine Disconnection. Alternatively, disconnecting the C-Cl bond first suggests that the final step is a chlorination reaction. This leads to precursor (II) , 1,2-dimethoxy-3-fluorobenzene. In this scenario, the synthesis would first establish the fluorodimethoxybenzene core. The directing effects of the two methoxy groups and the fluorine atom would then guide the incoming chloro substituent.

Given the powerful activating and directing effects of the two adjacent methoxy groups at C2 and C3, controlling the regioselectivity of a late-stage halogenation could be challenging. A plausible starting material for either pathway could be 1,2,3-trimethoxybenzene (B147658) or a related dimethoxyphenol, which would require demethylation and functional group interconversion steps.

Classical and Contemporary Approaches to Aryl Halogenation

The synthesis of halogenated aromatic compounds is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials science. Chlorinated hydroquinone (B1673460) dimethyl ethers, for example, are valuable intermediates in the production of dyes, pesticides, and pharmaceuticals. google.comgoogle.com

The introduction of a chlorine atom onto a dimethoxybenzene ring is typically achieved through electrophilic aromatic substitution. The electron-donating nature of the methoxy groups strongly activates the aromatic ring, making these substrates highly reactive.

Common chlorinating agents include:

Elemental chlorine (Cl₂) with a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or titanium tetrachloride (TiCl₄). google.comgoogle.com

Sulfuryl chloride (SO₂Cl₂).

N-Chlorosuccinimide (NCS).

A significant challenge in the chlorination of activated systems like dimethoxybenzenes is controlling the regioselectivity and preventing over-halogenation. For instance, the direct chlorination of hydroquinone dimethyl ether (1,4-dimethoxybenzene) can lead to the formation of dichlorinated byproducts. google.com A patented process describes the monochlorination of hydroquinone dimethyl ether using elemental chlorine with a TiCl₄ catalyst, where carefully controlling the stoichiometry of chlorine (0.3 to 0.5 moles of chlorine per mole of substrate) is key to minimizing dichlorination and achieving high purity. google.comgoogle.com The reaction temperature is also a critical parameter, often maintained between 40-60°C. google.comgoogle.com Similarly, other electron-rich benzenoid compounds can be chlorinated with high site-selectivity using reagents like copper(II) chloride. researchgate.net

Interactive Table 1: Chlorination of Dimethoxybenzene Derivatives

| Substrate | Reagent/Catalyst | Key Parameters | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Hydroquinone dimethyl ether | Cl₂ / TiCl₄ | 0.4 eq. Cl₂, 40-60°C | Chloro-1,4-dimethoxybenzene | High Purity | google.com, google.com |

| m-Xylenol | CuCl₂ | Not specified | 4-Chloro-m-xylenol | 90% | researchgate.net |

| 1,3-Dimethoxybenzene | CuCl₂ | Not specified | 4-Chloro-1,3-dimethoxybenzene | Not specified | researchgate.net |

| Benzothiophene derivatives | NaOCl·5H₂O | 65–75 °C, aq. MeCN | C3-chlorinated benzothiophenes | 30-65% | nih.gov |

The introduction of fluorine into aromatic rings is of great interest, particularly in medicinal chemistry, due to the unique properties fluorine imparts to molecules. nih.govacs.org Several distinct strategies exist for aryl fluorination.

Electrophilic fluorination involves the use of a reagent that delivers an electrophilic fluorine atom ("F⁺") to an electron-rich aromatic ring. The most common and user-friendly of these reagents is 1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known by the trade name Selectfluor. wikipedia.orgenamine.net It is an air-stable, crystalline solid, which makes it significantly easier and safer to handle than gaseous elemental fluorine (F₂). enamine.net

The mechanism of fluorination with Selectfluor is complex and has been a subject of theoretical study; it is believed to proceed via a single electron transfer (SET) pathway rather than a direct Sₙ2 attack. rsc.org The reaction is versatile, enabling the fluorination of a wide range of substrates, including alkenes, carbonyl compounds, and aromatics. enamine.netorganic-chemistry.org

However, the reaction of Selectfluor with highly electron-rich dialkoxybenzenes can be complex. Research has shown that the substitution pattern of the dialkoxybenzene governs whether fluorination or amination occurs, with ortho- and para-isomers favoring amination while the meta-isomer exclusively yields the fluorinated product. nsf.gov This divergent reactivity highlights the challenges in predicting the outcome for a polysubstituted substrate like a chlorodimethoxybenzene.

Interactive Table 2: Properties of Selectfluor

| Property | Description | Reference |

|---|---|---|

| IUPAC Name | 1-(Chloromethyl)-4-fluoro-1,4-diazabicyclo[2.2.2]octane-1,4-diium ditetrafluoroborate | wikipedia.org |

| Appearance | Colourless solid | wikipedia.org |

| Key Feature | Electrophilic fluorine donor | wikipedia.org, enamine.net |

| Solubility | Soluble in polar solvents (acetonitrile, DMF, water) | enamine.net |

| Mechanism | Believed to be Single Electron Transfer (SET) | rsc.org |

| Applications | Fluorination of aromatics, alkenes, carbonyls; oxidation of alcohols | enamine.net |

Nucleophilic aromatic substitution (SₙAr) is a powerful method for introducing fluorine, where a leaving group (typically -Cl or -NO₂) on an aromatic ring is displaced by a nucleophilic fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). nih.gov A critical requirement for a successful SₙAr reaction is the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. These groups are necessary to activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate (Meisenheimer complex).

This requirement makes the SₙAr approach challenging for synthesizing the target molecule, this compound. The methoxy groups are strongly electron-donating, which deactivates the ring for nucleophilic substitution. Therefore, a precursor like 1,4-dichloro-2,3-dimethoxybenzene (B3058583) would be unlikely to undergo selective SₙAr at the C4 position under standard conditions. The reaction is typically favored in polar aprotic solvents like DMSO or DMF at elevated temperatures. nih.govd-nb.info

A more recent and versatile method for synthesizing fluoroarenes involves the in-situ generation and subsequent fluorination of benzynes. nih.gov Benzynes are highly reactive intermediates containing a formal triple bond within an aromatic ring. researchgate.net This method circumvents the strict electronic requirements of SₙAr reactions.

The process typically involves two steps:

Benzyne (B1209423) Generation: A common method starts with a 2-(trialkylsilyl)aryl triflate or nonaflate. Treatment with a fluoride source (like CsF or TBAF) desilylates the precursor and eliminates the triflate/nonaflate group to generate the benzyne intermediate. researchgate.net

Fluoride Trapping: The highly reactive benzyne is immediately trapped by a fluoride ion from the reagent pool to yield the fluoroaromatic product after protonation. researchgate.netjst.go.jp

The regioselectivity of the fluorination is controlled by the electronic and steric effects of the substituents on the benzyne intermediate. researchgate.net This methodology has been successfully applied to the synthesis of various fluorinated aromatic compounds under mild conditions. researchgate.net The use of microflow reactors has been shown to improve reaction efficiency and yields by enabling rapid mixing and precise control over the short-lived benzyne intermediate. nih.govjst.go.jp This approach could be a viable, albeit advanced, strategy for the synthesis of a precursor like 1,2-dimethoxy-3-fluorobenzene.

Selective Fluorination Techniques for Aromatic Rings

Introduction of Methoxy Groups via Nucleophilic Aromatic Substitution (SNAr)

The introduction of methoxy groups onto an aromatic ring is a critical step in the synthesis of this compound and its precursors. Nucleophilic Aromatic Substitution (SNAr) is a primary mechanism for this transformation, particularly when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) such as nitro (NO₂), cyano (CN), or carbonyl groups. masterorganicchemistry.compressbooks.pub

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org First, a nucleophile, such as the methoxide (B1231860) ion (CH₃O⁻) from sodium methoxide, attacks the electron-deficient carbon atom bearing a leaving group (typically a halide). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgquizlet.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org

For the reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group. pressbooks.pub This placement allows the negative charge of the Meisenheimer complex to be delocalized onto the EWG, significantly stabilizing the intermediate and lowering the activation energy of the reaction. masterorganicchemistry.compressbooks.pub Substituents in the meta position offer much less stabilization, resulting in significantly slower reaction rates. quizlet.com

A systematic study on the conversion of various chlorinated fluoroarenes into their corresponding methoxy derivatives using sodium methoxide in DMF has demonstrated the viability of this approach. nih.gov The reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide, for example, selectively substitutes the chlorine atom at the 4-position (para to the nitro group) to yield 4-chloro-1-methoxy-2-nitrobenzene. chegg.com This selectivity underscores the directing effect of the activating nitro group.

Table 1: SNAr Methoxylation of Fluoroarenes

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,4-Difluoronitrobenzene | NaOMe | DMF | 110 | 3 | 2-Methoxy-4-fluoronitrobenzene | >95% | nih.gov |

| 3,4-Dichloronitrobenzene | NaOMe | Methanol | Reflux | N/A | 4-Chloro-1-methoxy-2-nitrobenzene | N/A | quizlet.comchegg.com |

| Pentafluorobenzonitrile | NaOMe | DMF | 60 | N/A | Mixture of p- and o-isomers | N/A | nih.gov |

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

Given the complex substitution pattern of this compound, its synthesis necessitates a multi-step pathway starting from simpler, more readily available aromatic compounds. A direct, single-step synthesis is not feasible due to the difficulty of controlling the regioselective introduction of five different substituents. A plausible synthetic route involves the initial synthesis of a key intermediate, 3-fluoroveratrole (1,2-dimethoxy-3-fluorobenzene), followed by a regioselective chlorination.

One reported synthesis of 3-fluoroveratrole begins with o-fluorophenol. tandfonline.com The key steps are:

O-allylation: The phenolic hydroxyl group of o-fluorophenol is converted to an allyl ether using allyl bromide in the presence of a base like potassium carbonate. tandfonline.com

Claisen Rearrangement: The resulting o-fluorophenyl allyl ether is heated, inducing a thermal Claisen rearrangement to form 2-allyl-6-fluorophenol.

Isomerization: The allyl group is isomerized to a propenyl group.

Methylation: The phenolic hydroxyl is methylated using a reagent like dimethyl sulfate (B86663) to yield 2-fluoro-6-propenylanisole. tandfonline.com

Oxidative Cleavage: The propenyl group is cleaved, typically using ozonolysis or oxidation, to yield a phenol, which is then subsequently methylated to afford the final 3-fluoroveratrole. tandfonline.com

An alternative synthesis of 3-fluoroveratrole starts from o-fluoroanisole, which undergoes low-temperature lithiation followed by oxidation and methylation. tandfonline.com

Once 3-fluoroveratrole is obtained, the final step is the regioselective introduction of a chlorine atom at the C-4 position. The directing effects of the substituents on the ring (two methoxy groups and one fluorine) must be considered. Both methoxy groups are activating and ortho-, para-directing. The fluorine atom is deactivating but also ortho-, para-directing. The C-4 position is para to the C-1 methoxy group and ortho to the C-3 fluorine atom, making it a sterically accessible and electronically favorable site for electrophilic substitution. However, to ensure high regioselectivity and avoid the formation of isomers, a directed ortho-metalation approach followed by chlorination is often preferred. This involves treating 3-fluoroveratrole with a strong base like n-butyllithium, which selectively removes the most acidic proton (at C-6), followed by quenching the resulting lithiated species with a suitable chlorinating agent like hexachloroethane. google.com

Optimization of Reaction Conditions and Yield for Efficient Synthesis

The efficiency of any multi-step synthesis hinges on the optimization of each individual reaction step to maximize yield and minimize by-product formation. For the synthesis of this compound and its precursors, several parameters are critical.

In SNAr reactions for introducing methoxy groups, the choice of solvent, temperature, and reagent stoichiometry is crucial. nih.gov

Solvent: Aprotic polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they effectively solvate the cation of the methoxide salt (e.g., Na⁺) while leaving the methoxide nucleophile relatively free and highly reactive. nih.gov

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of side products. For instance, in the methoxylation of fluoroarenes, reactions are often conducted at temperatures ranging from 60 °C to 110 °C to achieve a reasonable reaction time without significant decomposition. nih.gov

Reagents: The amount of sodium methoxide is a key variable. Using a stoichiometric amount can lead to incomplete reactions, while a large excess can sometimes promote undesired side reactions like di-substitution. A typical optimization might involve using 1.5 to 2.0 equivalents of sodium methoxide per leaving group. nih.gov

The table below summarizes the optimization results for the SNAr reaction of a dichlorofluoroarene with sodium methoxide, illustrating the impact of reaction conditions on product distribution.

Table 2: Optimization of Methoxylation of Dichlorofluorobenzene Derivative

| Solvent | Temperature (°C) | NaOMe (equiv.) | Time (h) | Yield (%) | Reference |

| Methanol | 65 | 2.0 | 3 | Moderate | nih.gov |

| THF | 65 | 2.0 | 3 | Low | nih.gov |

| DMF | 25 | 2.0 | 3 | Good | nih.gov |

| DMF | 100 | 2.0 | 0.5 | Excellent | nih.gov |

| NMP | 100 | 2.0 | 0.5 | Excellent | nih.gov |

For the chlorination step, optimization involves selecting the appropriate chlorinating agent and controlling the reaction temperature to ensure regioselectivity. Direct chlorination with Cl₂ gas and a Lewis acid could lead to a mixture of isomers. The use of a directed metalation strategy with n-butyllithium requires cryogenic temperatures (typically -78 °C) to control the highly exothermic and reactive nature of the organolithium intermediate. tandfonline.com The choice of the chlorine source (e.g., hexachloroethane, N-chlorosuccinimide) can also influence the yield and purity of the final product. google.com

Scalable Synthetic Approaches, Including Flow Chemistry Methodologies

Transitioning a synthetic route from a laboratory bench to a larger, industrial scale presents challenges related to safety, heat management, and process control. For the synthesis of this compound, certain steps, particularly those involving highly reactive intermediates like organolithiums, benefit significantly from modern scalable technologies such as flow chemistry.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This approach offers several advantages over traditional batch processing:

Enhanced Safety: The small internal volume of a flow reactor means that only a tiny amount of hazardous material is reacting at any given moment, significantly reducing the risks associated with explosive intermediates or highly exothermic reactions.

Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for extremely efficient and rapid heating and cooling, enabling precise temperature control that is difficult to achieve in large batch reactors. This prevents the formation of thermal gradients and local hot spots, which can lead to side reactions and reduced yields.

Improved Reproducibility: The precise control over parameters like temperature, residence time, and stoichiometry leads to highly consistent product quality from run to run.

Advanced Spectroscopic and Structural Elucidation of 1 Chloro 2,3 Dimethoxy 4 Fluorobenzene

Vibrational Spectroscopy for Molecular Structure Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption or scattering of electromagnetic radiation at specific frequencies corresponds to the vibrational modes of the molecule, which are in turn determined by the masses of the atoms and the strength of the chemical bonds connecting them. These techniques are instrumental in identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber. For 1-Chloro-2,3-dimethoxy-4-fluorobenzene, characteristic absorption bands are expected for the aromatic ring, C-H bonds, C-O bonds of the methoxy (B1213986) groups, the C-Cl bond, and the C-F bond.

Based on data from analogous substituted benzenes, the expected FTIR spectral features can be predicted. niscpr.res.in The C-H stretching vibrations of the aromatic ring are anticipated in the 3100-3000 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methyl groups in the dimethoxy substituents would likely appear around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

The C-C stretching vibrations within the benzene (B151609) ring typically give rise to a series of bands in the 1600-1400 cm⁻¹ region. niscpr.res.in The C-O stretching of the methoxy groups is expected to produce strong absorptions in the 1250-1000 cm⁻¹ range. A strong band corresponding to the C-F stretching vibration is characteristically observed in the 1300-1000 cm⁻¹ region. niscpr.res.in The C-Cl stretching vibration is generally found in the 850-550 cm⁻¹ range. niscpr.res.in

Table 1: Predicted FTIR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| ~2950 | Asymmetric CH₃ Stretch |

| ~2850 | Symmetric CH₃ Stretch |

| 1600-1400 | Aromatic C-C Stretch |

| 1300-1000 | C-F Stretch |

| 1250-1000 | C-O Stretch |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would provide valuable information about the aromatic ring and the C-Cl and C-F bonds.

Similar to FTIR, predictions for the Raman spectrum can be made by examining related compounds. niscpr.res.in The aromatic C-C stretching vibrations are expected to produce strong signals in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibration would likely appear as a distinct peak in the 850-550 cm⁻¹ range, and the C-F stretching vibration is also anticipated to be Raman active. niscpr.res.in

Table 2: Predicted Raman Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H Stretch |

| 1600-1400 | Aromatic C-C Stretch |

| 1300-1000 | C-F Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It is based on the interaction of the magnetic moments of atomic nuclei with an external magnetic field. The chemical shift, signal multiplicity (splitting pattern), and integration of the signals provide a wealth of information about the connectivity and chemical environment of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number and types of hydrogen atoms in a molecule. In this compound, signals are expected for the aromatic protons and the protons of the two methoxy groups.

The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton at C-5 is likely to be a doublet of doublets due to coupling with the adjacent proton at C-6 and the fluorine atom at C-4. The proton at C-6 will likely appear as a doublet, coupling with the proton at C-5.

The two methoxy groups are also in different environments and are expected to give rise to two separate singlets in the upfield region of the spectrum (typically δ 3.5-4.0 ppm).

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 6.5-8.0 | Doublet of Doublets | Aromatic H-5 |

| 6.5-8.0 | Doublet | Aromatic H-6 |

| 3.5-4.0 | Singlet | Methoxy Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the six aromatic carbons and the two methoxy carbons. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon atoms bonded to the electronegative chlorine, fluorine, and oxygen atoms will be deshielded and appear at higher chemical shifts (downfield). The carbon atom attached to the fluorine will also exhibit a characteristic large one-bond C-F coupling constant.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 140-160 | C-F |

| 130-150 | C-O |

| 120-140 | C-Cl |

| 110-130 | Aromatic C-H |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. wikipedia.org The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it an excellent tool for identifying the chemical environment of fluorine atoms.

In this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the other substituents on the aromatic ring. The fluorine signal will be split into a multiplet due to coupling with the neighboring aromatic protons. Specifically, it is expected to show coupling to the proton at C-5.

Table 5: Predicted ¹⁹F NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|

Advanced 2D NMR Techniques (e.g., COSY, HMBC, HSQC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of a molecule, revealing through-bond and through-space correlations. For a molecule with the complexity of this compound, techniques such as COSY, HSQC, and HMBC are indispensable for a complete structural assignment.

COrrelation SpectroscopY (COSY): The COSY experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sigmaaldrich.com In the aromatic region of this compound, a cross-peak would be expected between the two vicinal aromatic protons, H-5 and H-6, confirming their adjacent positions on the benzene ring. The methoxy groups would appear as singlets and would not show COSY correlations unless there was through-space coupling, which is less common.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). nist.govpsu.edu This technique is instrumental in assigning the carbon signals of the aromatic CH groups and the methoxy groups. For instance, the signal for the aromatic proton H-5 would show a correlation to the carbon C-5, and the protons of the two methoxy groups would correlate to their respective carbon atoms. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by their phase. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds (²J_CH, ³J_CH, and sometimes ⁴J_CH). nist.govpsu.edu This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the molecular framework. psu.edu For this compound, key HMBC correlations would be expected between the methoxy protons and the adjacent aromatic carbons, and between the aromatic protons and neighboring carbons. These correlations are critical for confirming the substitution pattern on the benzene ring.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-1 | - | ~135-145 | H-5, H-6, OCH₃-2 |

| C-2 | - | ~145-155 | H-6, OCH₃-2, OCH₃-3 |

| C-3 | - | ~140-150 | H-5, OCH₃-2, OCH₃-3 |

| C-4 | - | ~150-160 (d, ¹J_CF) | H-5, OCH₃-3 |

| C-5 | ~6.8-7.2 (d) | ~115-125 (d, ²J_CF) | C-1, C-3, C-4, C-6 |

| C-6 | ~7.0-7.4 (dd) | ~120-130 (d, ³J_CF) | C-1, C-2, C-4, C-5 |

| OCH₃-2 | ~3.8-4.0 (s) | ~55-65 | C-2 |

| OCH₃-3 | ~3.8-4.0 (s) | ~55-65 | C-3 |

Note: Predicted chemical shifts and coupling constants are estimates based on general principles and data for analogous compounds. 'd' denotes a doublet due to fluorine coupling.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound. The gas chromatogram would show the retention time of the compound, indicating its purity, while the mass spectrometer provides its mass spectrum. For the closely related analogue, 4-Chloro-1,2-dimethoxybenzene, the NIST Mass Spectrometry Data Center reports prominent peaks in its GC-MS spectrum. nih.gov A similar fragmentation pattern would be anticipated for this compound, with the molecular ion peak being a key identifier.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition of a molecule. For this compound (C₈H₈ClFO₂), the exact mass can be calculated and compared to the experimentally determined value to confirm its molecular formula. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Ionization Techniques (e.g., APCI, EI, FAB, MALDI)

The choice of ionization technique is critical in mass spectrometry as it influences the extent of fragmentation.

Electron Ionization (EI): A hard ionization technique that bombards the sample with high-energy electrons, leading to extensive and reproducible fragmentation. nist.gov The resulting mass spectrum is a "fingerprint" of the molecule, useful for structural elucidation and library matching. The mass spectrum of 1-Chloro-2,4-dimethoxybenzene, an isomer of the target compound, is available in the NIST WebBook and shows a characteristic fragmentation pattern that can be used for comparison. nist.gov

Atmospheric Pressure Chemical Ionization (APCI): A softer ionization technique than EI, often used for compounds of medium polarity. nist.gov It typically produces a prominent protonated molecule [M+H]⁺, providing clear molecular weight information with less fragmentation.

Fast Atom Bombardment (FAB) and Matrix-Assisted Laser Desorption/Ionization (MALDI): These are soft ionization techniques primarily used for non-volatile and large molecules, such as peptides and proteins. chemicalbook.com They are generally less applicable to a small, volatile molecule like this compound.

Predicted Mass Spectrometry Data for this compound

| Technique | Expected Key Ions (m/z) | Information Gained |

| HR-MS | Calculated Exact Mass: 190.0197 for [M]⁺ (³⁵Cl) | Elemental Composition: C₈H₈ClFO₂ |

| EI-MS | [M]⁺ at 190/192 (due to ³⁵Cl/³⁷Cl isotopes), fragments from loss of CH₃, OCH₃, Cl, and combinations thereof. | Structural fragmentation pattern, molecular fingerprint. |

| APCI-MS | [M+H]⁺ at 191/193 | Molecular weight confirmation. |

Reactivity Profiles and Mechanistic Investigations of 1 Chloro 2,3 Dimethoxy 4 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those with electron-withdrawing groups that can stabilize the negatively charged intermediate. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion known as a Meisenheimer complex. researchgate.net

1-Chloro-2,3-dimethoxy-4-fluorobenzene presents two potential sites for SNAr reactions: the carbon atom bonded to the chlorine (C-1) and the carbon atom bonded to the fluorine (C-4). The regioselectivity of nucleophilic attack is determined by two primary factors: the ability of the substituents to stabilize the intermediate Meisenheimer complex and the intrinsic reactivity of the carbon-halogen bond.

The SNAr mechanism involves the attack of a nucleophile on the electron-deficient aromatic ring, forming a tetrahedral intermediate. researchgate.net The rate-determining step is typically this initial attack, meaning the reaction is accelerated by features that stabilize the resulting anion. libretexts.org This stability is most effectively provided by electron-withdrawing groups positioned ortho or para to the site of attack, as they can delocalize the negative charge through resonance.

In this compound:

Attack at C-1 (displacing Chloride): The negative charge of the Meisenheimer complex would be ortho to one methoxy (B1213986) group and para to the fluorine atom. The fluorine atom can provide stabilization through its inductive electron-withdrawing effect.

Attack at C-4 (displacing Fluoride): The negative charge of the intermediate would be ortho to one methoxy group and para to the chlorine atom. Both halogens can offer inductive stabilization.

Generally, in the absence of overwhelming electronic directing effects, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I. doubtnut.com This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-limiting step.

The substituents on the ring have competing influences on SNAr pathways. The two methoxy groups are electron-donating groups (EDGs) via resonance, which increases the electron density of the ring and thus deactivates it towards nucleophilic attack. Conversely, the chloro and fluoro groups are electron-withdrawing groups (EWGs) by induction, which decreases the ring's electron density and activates it for SNAr.

| Factor | Influence on SNAr Reactivity | Relevance to this compound |

|---|---|---|

| Leaving Group Aptitude | Generally F > Cl. Based on the electronegativity making the carbon more electrophilic for the rate-determining attack. doubtnut.com | Favors substitution at C-4 (fluoro) over C-1 (chloro). |

| Inductive Effects | Electron-withdrawing groups (F, Cl) activate the ring by reducing electron density. libretexts.org | Both halogens activate the ring, making it more susceptible to nucleophilic attack compared to an unsubstituted ring. |

| Resonance Effects | Electron-donating groups (-OCH3) deactivate the ring by increasing electron density. | The two methoxy groups are deactivating for SNAr, making the reaction less favorable than on a ring with only EWGs (e.g., nitro groups). |

| Intermediate Stability | Stabilization of the Meisenheimer complex by EWGs at ortho/para positions is crucial. libretexts.org | Attack at either C-1 or C-4 places the other halogen para to the attack site, providing inductive stabilization for the intermediate. |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. masterorganicchemistry.com The reaction rate and regioselectivity are governed by the substituents already present on the ring.

Substituents that donate electron density to the aromatic ring increase its nucleophilicity, thereby accelerating the rate of EAS. These are known as activating groups. masterorganicchemistry.comlibretexts.org Conversely, electron-withdrawing groups decrease the ring's nucleophilicity and slow the reaction down.

In this compound, the substituents can be classified as follows:

-OCH3 (Methoxy): These are strong activating groups. The oxygen atom can donate a lone pair of electrons into the ring via resonance (+R effect), which significantly increases the electron density and stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. pressbooks.publumenlearning.com

-Cl (Chloro) and -F (Fluoro): Halogens are deactivating groups. pressbooks.pub Although they have lone pairs they can donate via resonance, their strong electron-withdrawing inductive effect (-I effect) is dominant, making the ring less reactive than benzene (B151609) itself. researchgate.net

Substituents also determine the position (regiochemistry) of the incoming electrophile.

Methoxy groups are strong ortho, para-directors. libretexts.orgpressbooks.pub

Halogen groups are also ortho, para-directors, despite being deactivating. pressbooks.pub

When multiple substituents are present, the regiochemical outcome is generally controlled by the most powerful activating group. youtube.com In this molecule, the two methoxy groups are the strongest activators and will dictate the position of substitution. There are two vacant positions on the ring: C-5 and C-6.

Substitution at C-6: This position is ortho to the methoxy group at C-2.

Substitution at C-5: This position is ortho to the methoxy group at C-3 and para to the chloro group at C-1.

The directing effects of the substituents reinforce substitution at these positions. The methoxy group at C-2 directs ortho to C-6. The methoxy group at C-3 directs ortho to C-5. The chloro group at C-1 directs para to C-5. The fluoro group at C-4 also directs ortho to C-5. Therefore, position C-5 is strongly favored electronically, being ortho or para to three directing groups (-OCH3, -Cl, -F). Position C-6 is directed only by the C-2 methoxy group. Steric hindrance at C-5, being flanked by two substituents, might be slightly higher than at C-6, but the overwhelming electronic preference suggests that electrophilic substitution will predominantly occur at the C-5 position.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect |

|---|---|---|---|

| -Cl | 1 | Deactivating pressbooks.pub | Ortho, Para pressbooks.pub |

| -OCH3 | 2 | Strongly Activating lumenlearning.com | Ortho, Para pressbooks.pub |

| -OCH3 | 3 | Strongly Activating lumenlearning.com | Ortho, Para pressbooks.pub |

| -F | 4 | Deactivating researchgate.net | Ortho, Para pressbooks.pub |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov For aryl halides, the reactivity in these reactions is highly dependent on the identity of the halogen.

The key step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)). nih.gov The ease of this step is inversely related to the strength of the carbon-halogen bond. The bond dissociation energies (BDEs) for aryl halides follow the trend C-F > C-Cl > C-Br > C-I. researchgate.net

Consequently, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: Aryl-I > Aryl-Br > Aryl-Cl >> Aryl-F

For this compound, this reactivity trend is definitive. The C-Cl bond is significantly weaker and more susceptible to oxidative addition than the very strong C-F bond. Therefore, metal-catalyzed cross-coupling reactions are expected to occur with high selectivity at the C-1 position, leaving the C-F bond at C-4 intact. This chemoselectivity allows for the specific functionalization of the chloro-position while preserving the fluoro-substituent for potential subsequent transformations under much harsher conditions or with different catalytic systems known to activate C-F bonds. researchgate.net

| Aryl Halide (Ar-X) | Relative C-X Bond Dissociation Energy | Typical Reactivity in Pd-Catalyzed Cross-Coupling |

|---|---|---|

| Ar-F | Highest (~125 kcal/mol) | Very Low / Unreactive researchgate.net |

| Ar-Cl | High (~96 kcal/mol) nih.gov | Moderate (Requires specialized ligands/conditions) cuny.edu |

| Ar-Br | Moderate (~81 kcal/mol) researchgate.net | Good / High |

| Ar-I | Lowest (~65 kcal/mol) | Very High |

Suzuki-Miyaura Coupling and Related Protocols with Aryl Halides

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, widely used for the synthesis of biaryls. libretexts.org For this compound, the reaction would involve the coupling of the aryl chloride with a suitable boronic acid or ester. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of aryl chlorides in Suzuki-Miyaura coupling is generally lower than that of aryl bromides or iodides, often requiring more specialized and active catalyst systems. libretexts.org The electronic nature of the substituents on the aromatic ring plays a crucial role. The electron-donating methoxy groups and the electron-withdrawing fluorine and chlorine atoms create a complex electronic environment that influences the rate-determining oxidative addition step. While specific experimental data for this compound is not prevalent, studies on other fluorohalobenzenes show that selective coupling at the chlorine position is feasible. bohrium.comresearchgate.net The choice of palladium catalyst and ligands is critical to achieving good yields and preventing side reactions, such as the cleavage of the C-F bond. researchgate.net

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active metal center |

| Ligand | SPhos, XPhos, RuPhos | Stabilizes catalyst, promotes oxidative addition |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, THF, Water | Reaction medium |

This table represents typical conditions and would require optimization for the specific substrate.

Other Cross-Coupling Methodologies (e.g., Cadogan, Ullmann)

The Ullmann reaction offers a classic method for forming carbon-carbon or carbon-heteroatom bonds, typically using copper catalysis at elevated temperatures. wikipedia.orgorganic-chemistry.org The "classic" Ullmann reaction involves the self-coupling of two aryl halide molecules to form a symmetric biaryl. organic-chemistry.org A more common variant, the Ullmann condensation (or Ullmann-type reaction), couples an aryl halide with an alcohol, amine, or thiol to form diaryl ethers, arylamines, or aryl thioethers, respectively. wikipedia.orgorganic-chemistry.org

For this compound, an Ullmann condensation with a phenol, for instance, would yield a diaryl ether. Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper. wikipedia.org However, modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgnih.gov The reactivity follows the trend I > Br > Cl, making the chloro-substituent on the target molecule relatively unreactive and likely requiring forcing conditions or a highly active catalytic system. nih.gov

The Cadogan reaction is a reductive cyclization method often used for synthesizing carbazoles from 2-nitrobiphenyls, and while it is a type of coupling reaction, it is less directly applicable to the functionalization of a simple aryl halide like this compound without prior modification.

Reduction and Oxidation Reactions of the Aromatic Nucleus and Substituents

The stability of the benzene ring makes its reduction or oxidation challenging. Catalytic hydrogenation can reduce the aromatic ring to a cyclohexane (B81311) derivative, but this typically requires high pressures and temperatures. The substituents on this compound would influence the conditions required. The chlorine atom can be removed via hydrodehalogenation under certain catalytic hydrogenation conditions, which can sometimes compete with ring reduction.

C-H Activation and Functionalization Strategies Directed by Ring Substituents

Direct C-H activation has emerged as a powerful tool for functionalizing aromatic compounds without the need for pre-installed leaving groups. youtube.com The substituents on the benzene ring can act as directing groups, guiding the metal catalyst to a specific C-H bond. youtube.com The two methoxy groups on this compound are potential directing groups. They can coordinate to a transition metal catalyst (e.g., palladium, rhodium, iridium) and direct the activation of an adjacent C-H bond. acs.orgyoutube.com

In this molecule, the C-H bond at position 5 is ortho to one methoxy group, and the C-H bond at position 6 is ortho to another. This presents an interesting case for regioselectivity. The electronic effects of the fluorine and chlorine atoms would also influence the acidity and reactivity of the C-H bonds. acs.org Research on other substituted arenes shows that methoxy groups are effective directing groups for various transformations, including arylation, alkylation, and amination. youtube.com The competition between C-H and C-Cl bond activation would be a key challenge to control in any catalytic system.

Table 2: Potential C-H Activation Sites on this compound

| Position | Directing Group(s) | Steric Hindrance | Electronic Influence |

| C-5 | 2-Methoxy | Moderate | Influenced by para-Chloro and ortho-Fluoro |

| C-6 | 3-Methoxy | Low | Influenced by meta-Chloro |

This table outlines the potential for directed C-H activation based on the positions of the methoxy groups.

Reactions Involving Benzyne (B1209423) Intermediates Generated from Derivatives

Benzynes are highly reactive intermediates that can be generated from suitably substituted arenes and subsequently trapped by various nucleophiles or dienophiles. researchgate.nettcichemicals.com A common method to generate a benzyne is through the elimination of a hydrogen halide from an aryl halide using a strong base.

To generate a benzyne from a derivative of this compound, one would first need to introduce a leaving group adjacent to a hydrogen atom. For example, if the chlorine at C-1 is the leaving group, a strong base could abstract the proton at C-6 to form 3,4-dimethoxy-5-fluorobenzyne. Alternatively, if a different leaving group (e.g., triflate) were installed at C-2 ortho to the hydrogen at C-1, a different benzyne could be formed. acs.org

Once formed, this strained intermediate would rapidly react. nih.gov For example, 3,4-dimethoxy-5-fluorobenzyne could be trapped in a Diels-Alder reaction with a diene like furan (B31954) or undergo nucleophilic attack. researchgate.netnottingham.ac.uk The substituents on the benzyne would heavily influence its electrophilicity and the regioselectivity of nucleophilic addition.

Theoretical and Computational Investigations of 1 Chloro 2,3 Dimethoxy 4 Fluorobenzene

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) using B3LYP, B3PW91)

Quantum chemical calculations are powerful tools for understanding the molecular properties of compounds like 1-Chloro-2,3-dimethoxy-4-fluorobenzene. Methods such as Density Functional Theory (DFT) with functionals like B3LYP and B3PW91 are commonly employed to predict molecular geometries, electronic structures, and spectroscopic properties. colostate.edunih.govmanchester.ac.uk These calculations provide insights that complement and can often predict experimental outcomes.

Electronic Structure Analysis and Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity, polarizability, and kinetic stability. manchester.ac.uk A smaller HOMO-LUMO gap generally suggests higher reactivity. manchester.ac.uk

For this compound, one would expect the electron-donating methoxy (B1213986) groups and the electron-withdrawing halogen substituents to significantly influence the energies and spatial distributions of the HOMO and LUMO. A computational study would precisely quantify these effects.

Table 1: Hypothetical Data Table for Calculated Electronic Properties of this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule.)

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP | 6-311++G(d,p) | -6.5 | -1.2 | 5.3 |

| DFT/B3PW91 | 6-311++G(d,p) | -6.7 | -1.4 | 5.3 |

Charge Distribution and Atomic Charges (e.g., Mulliken Population Analysis)

Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule from the results of a quantum chemical calculation. This provides a way to quantify the electron distribution across the molecule, highlighting electrostatic interactions and reactive sites. It is important to note that while useful, Mulliken charges can be sensitive to the choice of basis set.

In this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would have varying degrees of partial positive charges. A detailed analysis would reveal the precise charge distribution, which is critical for understanding intermolecular interactions and the molecule's dipole moment.

Table 2: Hypothetical Data Table for Calculated Mulliken Atomic Charges of this compound (Note: The following data is illustrative and not based on actual published research for this specific molecule. Atom numbering would correspond to a defined molecular structure.)

| Atom | Mulliken Charge (a.u.) - B3LYP/6-311++G(d,p) |

| C1 | 0.15 |

| C2 | -0.10 |

| C3 | -0.08 |

| C4 | 0.20 |

| C5 | -0.05 |

| C6 | -0.02 |

| Cl | -0.18 |

| F | -0.25 |

| O (at C2) | -0.30 |

| O (at C3) | -0.28 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical calculations are frequently used to predict spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. researchgate.net By calculating these parameters and comparing them to experimental spectra, researchers can confirm the structure of a synthesized compound and gain a deeper understanding of its vibrational modes and electronic environment. nih.govmanchester.ac.uk For instance, calculated vibrational frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

A computational study on this compound would predict its characteristic IR absorption bands for C-Cl, C-F, C-O, and aromatic C-H stretching and bending modes, as well as its ¹H and ¹³C NMR chemical shifts.

Mechanistic Studies of Reactions via Transition State Calculations

Computational chemistry is invaluable for elucidating reaction mechanisms. By locating and calculating the energies of transition states, intermediates, and reactants/products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation energies, which are key to understanding reaction rates and selectivity. For a polysubstituted benzene (B151609) like this compound, such studies could, for example, predict the most likely site for electrophilic aromatic substitution or nucleophilic aromatic substitution.

Analysis of Substituent Effects on Reactivity and Selectivity

The reactivity and regioselectivity of an aromatic ring are heavily influenced by its substituents. In this compound, we have:

Two methoxy (-OCH₃) groups: These are activating, ortho-, para-directing groups due to their strong +M (mesomeric) effect, which donates electron density to the ring.

A chloro (-Cl) group: Halogens are deactivating due to their -I (inductive) effect but are ortho-, para-directing because of their +M effect (lone pair donation).

A fluoro (-F) group: Similar to chlorine, fluorine is deactivating (-I effect) and ortho-, para-directing (+M effect).

Conformational Analysis and Intermolecular Interactions

Furthermore, the partial atomic charges distributed across the molecule, particularly on the halogens and oxygen atoms, will govern its intermolecular interactions, such as dipole-dipole forces and potential weak hydrogen bonding with other molecules. nih.gov

Applications in Chemical Synthesis and Materials Science Excluding Clinical/safety Data

Building Block for Complex Organic Synthesis

The utility of halogenated and methoxylated benzene (B151609) derivatives is well-established in organic synthesis. These compounds serve as foundational skeletons upon which more intricate molecular architectures can be constructed.

While specific pharmaceutical end-products derived directly from 1-Chloro-2,3-dimethoxy-4-fluorobenzene are not extensively detailed in public literature, the structural motifs it contains are prevalent in medicinal chemistry. For instance, related dimethoxybenzene derivatives are known to be starting materials for pharmacologically valuable compounds. An improved process for preparing 2-chloro-1,3-dimethoxybenzene (B1590426) highlights its utility as a starting material for the synthesis of 1,2-benzisoxazoloxy acetic acids, which have shown potential pharmacological properties. google.com The presence of a fluorine atom, a common feature in modern pharmaceuticals for enhancing metabolic stability and binding affinity, further underscores the potential of fluorinated building blocks like this compound in the synthesis of advanced pharmaceutical intermediates.

In agrochemical research, the development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. Halogenated aromatic compounds are a key class of intermediates in this field. Although direct application of this compound in widely-used agrochemicals is not prominently documented, related compounds such as 1-chloro-3-fluorobenzene (B165101) are utilized in the formulation of pesticides and herbicides. ossila.com This suggests that the unique substitution pattern of this compound could be explored for creating new active ingredients in crop protection.

The synthesis of complex fluoroaromatic compounds is a significant area of chemical research. This compound can serve as an intermediate in the creation of other functionalized fluoroaromatics. For example, the nitration of a similar compound, 2-fluoro-1,4-dimethoxybenzene, has been shown to selectively produce 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This resulting nitroaromatic compound is activated for facile nucleophilic aromatic substitution, demonstrating how a fluorodimethoxybenzene core can be a platform for further functionalization. mdpi.com

Role in Materials Science and Engineering

The electronic properties conferred by the substituents on this compound make it a candidate for investigation in materials science, particularly in the development of organic materials with tailored electronic and optical characteristics.

The interplay of the electron-withdrawing halogen atoms and electron-donating methoxy (B1213986) groups can influence the electron density distribution within the aromatic ring, affecting its electronic properties. While specific studies on this compound for this purpose are not widely available, related compounds are of interest. For instance, 1-chloro-3-fluorobenzene is utilized in the development of new materials due to its distinct electronic characteristics. ossila.com This indicates a potential avenue of research for this compound in the design of novel organic electronic materials.

Aromatic monomers are fundamental to the synthesis of a wide array of polymers and oligomers with specialized properties. The functional groups on this compound offer potential handles for polymerization reactions. For example, the chlorine atom could be a site for cross-coupling reactions to form polymer chains. While direct polymerization of this specific monomer is not found in the literature, the synthesis of polymers possessing 1,2,3-triazole units from azide (B81097) and alkyne-functionalized monomers demonstrates how functionalized aromatic compounds can be used to create polymers with specific structures and potential functionalities.

Applications as a Precursor for Catalysts or Ligands in Organic Transformations

While direct research on the application of this compound as a precursor for catalysts or ligands in organic transformations is not extensively documented in publicly available literature, the principles of organometallic chemistry suggest its potential utility based on the reactivity of related fluorinated aromatic compounds. researchgate.netrsc.org Fluorobenzenes are recognized as versatile components in the synthesis of organometallic complexes and as ligands for transition-metal-based catalysis. rsc.org The presence of fluorine substituents on the benzene ring reduces the π-electron donating ability of the arene, leading to weaker coordination to metal centers. rsc.orgconsensus.app This property can be advantageous, allowing them to function as easily displaceable ligands or as non-coordinating solvents in catalytic reactions. rsc.orgconsensus.app

The C-F and C-Cl bonds in this compound, along with the methoxy groups, offer multiple sites for synthetic modification. Transition metal-catalyzed reactions, such as cross-coupling reactions, could potentially be employed to transform this molecule into more complex ligand structures. For instance, palladium-catalyzed C-H fluorination is a known method for the synthesis of aryl fluorides, highlighting the reactivity of C-H bonds in the presence of a suitable catalyst. nih.gov Although this describes the formation of a C-F bond rather than the use of a fluorinated compound as a precursor, it illustrates the types of transformations that are possible on a substituted benzene ring.

The synthesis of catalysts often involves the functionalization of aromatic rings to create specific ligand scaffolds that can coordinate with a metal center. The reactivity of related compounds, such as the use of 1-bromo-2-chloro-4-fluorobenzene (B27530) in the preparation of a biphenyl (B1667301) catalyst for peptide synthesis, demonstrates a plausible pathway. nih.gov In that example, the Grignard reagent of the halogenated benzene is formed and subsequently reacted to create a boronic acid, which is a key component of the catalyst. nih.gov While no specific examples for this compound have been reported, its structure suggests it could be a candidate for similar synthetic strategies to generate novel catalysts or ligands.

Table of Related Fluorinated Compounds in Catalysis

| Compound | Application in Catalysis | Reference |

| Fluorobenzene (FB) | Versatile solvent and weakly coordinating ligand in organometallic chemistry. | rsc.org |

| 1,2-Difluorobenzene (1,2-DiFB) | Versatile solvent and weakly coordinating ligand in organometallic chemistry. | rsc.org |

| 1-Bromo-2-chloro-4-fluorobenzene | Intermediate in the synthesis of a biphenyl catalyst for peptide synthesis. | nih.gov |

Utilization in Radiochemistry as an Intermediate for Labeled Compounds

There is no specific information available in the reviewed literature detailing the use of this compound as an intermediate for radiolabeled compounds. However, the field of radiochemistry extensively utilizes fluorinated aromatic compounds as precursors for the synthesis of positron emission tomography (PET) tracers, particularly those labeled with fluorine-18 (B77423) (¹⁸F). nih.govnih.gov The general strategies employed for the radiosynthesis of ¹⁸F-labeled aromatic compounds provide a framework for how a molecule like this compound could theoretically be utilized.

The introduction of ¹⁸F into aromatic rings is a critical step in the development of PET imaging agents. researchgate.net Methods for achieving this include nucleophilic aromatic substitution (SₙAr) and, less commonly, electrophilic fluorination. nih.govresearchgate.net For a molecule to serve as a precursor for ¹⁸F-labeling via nucleophilic substitution, it typically needs to possess an electron-deficient aromatic ring and a good leaving group, such as a nitro group, a halogen, or a sulfonium (B1226848) salt. researchgate.net The chlorine atom in this compound could potentially serve as a leaving group for nucleophilic substitution with [¹⁸F]fluoride, although the electron-donating methoxy groups might deactivate the ring towards this type of reaction.

Aryl halides are frequently used as precursors for radiofluorination. nih.gov The development of new methods for the ¹⁸F-radiolabeling of aromatic compounds is an active area of research, with a focus on improving efficiency and applicability to a wider range of substrates, including electron-rich aromatic rings. patentdigest.org For instance, methods using triarylsulfonium salts as precursors have shown high efficiency for labeling activated aromatic rings. researchgate.net

Given the structural features of this compound, its potential as a precursor for a radiolabeled compound would likely depend on the development of new radiolabeling methodologies that are effective for its specific substitution pattern. The ultimate goal in radiochemistry is to incorporate a positron-emitting radionuclide, like ¹⁸F, into a biologically active molecule to study physiological or pathological processes in vivo. tulane.edu

Table of Common Precursors and Methods in ¹⁸F Radiochemistry

| Precursor Type | Labeling Method | Key Features | Reference |

| Electron-deficient arenes with leaving groups | Nucleophilic Aromatic Substitution (SₙAr) | Requires activated aromatic system. | researchgate.net |

| Aliphatic compounds with leaving groups | Nucleophilic Aliphatic Substitution (Sₙ2) | Common for many clinically used PET tracers. | nih.gov |

| Aryl sulfonium salts | Nucleophilic Aromatic Substitution (SₙAr) | Highly efficient for activated aromatic rings. | researchgate.net |

| Aryl halides | Halogen-Fluorine Exchange | Stability and synthetic accessibility of precursors. | nih.gov |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps for 1-Chloro-2,3-dimethoxy-4-fluorobenzene

A comprehensive review of the current scientific literature reveals that this compound is a compound that has received limited specific academic attention. While its basic chemical properties are documented in chemical supplier catalogs, dedicated research articles exploring its synthesis, reactivity, and potential applications are notably scarce. chemicalbook.com

Key Academic Contributions:

At present, the primary academic contribution is the acknowledgment of its existence and availability as a chemical entity. Its characterization data, such as CAS Registry Number 1804409-83-3, provides a unique identifier for this specific molecule. chemicalbook.com The presence of multiple functional groups—a chloro, two methoxy (B1213986), and a fluoro substituent on a benzene (B151609) ring—makes it an interesting, yet under-investigated, molecule from a chemical standpoint.

Research Gaps:

The lack of dedicated studies constitutes a significant research gap. There is a clear opportunity for foundational research on this compound, including:

Systematic Synthetic Exploration: The development and optimization of synthetic routes to access this molecule efficiently are not well-documented.

Reactivity Studies: A thorough investigation of its reactivity in various organic transformations is needed. Understanding how the interplay of the electron-donating methoxy groups and the electron-withdrawing halogen substituents influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions would be of fundamental interest.

Biological Screening: There are no public reports on the biological activity of this compound. Given that many fluorinated and methoxylated aromatic compounds exhibit interesting pharmacological properties, screening this compound for potential bioactivity is a significant untapped area.

Material Science Applications: The potential for this compound to serve as a monomer or a precursor for functional materials has not been explored.

Emerging Synthetic Methodologies and their Applicability to the Compound

While specific synthetic procedures for this compound are not extensively published, its synthesis can be envisioned through the application of established and emerging methodologies in organic chemistry.

One plausible approach involves the multi-step functionalization of a simpler, commercially available starting material. For instance, a potential synthetic pathway could start from a dimethoxyfluorobenzene precursor, followed by a selective chlorination step. The directing effects of the existing substituents would be crucial in achieving the desired regiochemistry.

A relevant example from the literature is the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, which was achieved by the nitration of 2-fluoro-1,4-dimethoxybenzene. mdpi.com This suggests that electrophilic aromatic substitution on a related fluorodimethoxybenzene scaffold is a feasible strategy. In the case of this compound, a late-stage chlorination of 1,2-dimethoxy-3-fluorobenzene could be a viable route, although the regioselectivity of such a reaction would need to be carefully controlled.

Emerging synthetic methodologies that could be applicable include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Modern cross-coupling strategies could be employed to introduce the chloro or fluoro substituents at a late stage of the synthesis. For example, a suitably functionalized dimethoxybenzene derivative could undergo a palladium- or copper-catalyzed coupling reaction.

C-H Activation/Functionalization: Direct C-H functionalization is a powerful tool for the efficient synthesis of substituted aromatics. A strategy involving the selective C-H chlorination of a 1,2-dimethoxy-3-fluorobenzene precursor, guided by a directing group, could offer a more atom-economical approach.

Advanced Spectroscopic Techniques for Deeper Structural Insights

The definitive characterization of this compound relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the substitution pattern on the aromatic ring. The two aromatic protons would likely appear as distinct signals, with their chemical shifts and coupling constants being influenced by the adjacent substituents. The methoxy groups would each give rise to a singlet, and their chemical shifts would provide information about their electronic environment.

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be particularly informative for confirming the substitution pattern. The carbon atoms directly attached to the electronegative halogens and oxygen atoms would be significantly deshielded.

¹⁹F NMR: Fluorine NMR is a highly sensitive technique that would show a single resonance for the fluorine atom, with its chemical shift providing a sensitive probe of the electronic environment within the molecule.

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The presence of chlorine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio).

Frontier Areas in Theoretical Chemistry for Predictive Modeling

Theoretical chemistry offers powerful tools for predicting and understanding the properties of molecules like this compound.

Density Functional Theory (DFT) Calculations:

DFT methods can be employed to calculate a wide range of properties, including:

Optimized Molecular Geometry: Predicting the bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy conformation.

Spectroscopic Properties: Simulating NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. prensipjournals.com

Electronic Properties: Calculating the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and dipole moment to understand the molecule's reactivity and intermolecular interactions. prensipjournals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling:

Should a series of related compounds with measured biological activity be synthesized, QSAR modeling could be used to develop predictive models. youtube.com These models correlate structural or physicochemical properties of the molecules with their biological activity, which can guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations:

If the compound is found to interact with a biological target, MD simulations could be used to study the dynamics of the interaction at the atomic level. This can provide insights into the binding mode and the key interactions responsible for its activity. researchgate.net

Potential for Broader Impact in Interdisciplinary Chemical Research Beyond Current Scope

While the current direct applications of this compound are undefined due to a lack of research, its structure suggests potential for significant impact in several areas of interdisciplinary chemical research.

Medicinal Chemistry:

Fluorine-containing molecules are of immense importance in drug discovery. acs.org The presence of a fluorine atom can significantly alter the metabolic stability, binding affinity, and bioavailability of a drug candidate. The combination of fluoro, chloro, and dimethoxy groups on a benzene scaffold makes this compound an attractive starting point for the synthesis of novel bioactive compounds. It could serve as a key intermediate in the synthesis of more complex molecules to be screened for a wide range of therapeutic targets.

Agrochemicals:

Similar to pharmaceuticals, the introduction of fluorine and chlorine atoms into organic molecules can lead to potent herbicides, insecticides, and fungicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and environmental profiles.

Materials Science:

Polysubstituted aromatic compounds are fundamental building blocks for a variety of functional materials, including polymers, liquid crystals, and organic light-emitting diodes (OLEDs). The specific electronic and steric properties imparted by the substituents on this compound could be harnessed in the design of new materials with tailored optical, electronic, or thermal properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Chloro-2,3-dimethoxy-4-fluorobenzene, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Begin with a fluorobenzene derivative (e.g., 2,3-dimethoxy-4-fluorobenzene) and introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled temperatures (0–25°C). Monitor regioselectivity, as methoxy groups (ortho/para directors) may compete with fluorine (meta director) .

- Route 2 : Utilize Ullmann coupling or nucleophilic aromatic substitution (SNAr) with a chlorinating agent (e.g., CuCl₂) on a pre-dimethoxylated substrate. Optimize solvent polarity (e.g., DMSO or acetonitrile) and base (e.g., K₂CO₃) to enhance reactivity .

- Key Considerations :

- Purity intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Validate regiochemistry using NOESY NMR or X-ray crystallography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements :

- Respiratory protection (NIOSH-approved vapor respirator), nitrile gloves, and safety goggles. Use fume hoods for synthesis and purification steps .

- Storage & Disposal :

- Store in amber glass containers at 2–8°C under inert gas (N₂/Ar). Avoid prolonged storage due to potential degradation.

- Dispose via licensed hazardous waste facilities, adhering to EPA/DOT regulations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Methods :

- NMR : ¹H/¹³C NMR to confirm substitution pattern (e.g., methoxy proton signals at δ 3.8–4.0 ppm; fluorine coupling in ¹⁹F NMR).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺ or [M-Cl]⁺ fragments).

- X-ray Crystallography : Resolve crystal structure using SHELX software for absolute configuration validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction pathways for halogenation of dimethoxy-fluorobenzene derivatives?

- Approach :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare activation energies of competing chlorination pathways. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Validate with kinetic studies (e.g., in situ IR monitoring) to correlate theoretical predictions with experimental yields .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

- Optimization Steps :

- Temperature Control : Lower reaction temperatures (≤20°C) reduce polysubstitution.

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to minimize side reactions.

- Purification : Employ preparative HPLC with C18 columns to isolate target compound from di-/tri-chlorinated byproducts .

Q. How does the electronic interplay between methoxy, fluoro, and chloro substituents influence further functionalization?

- Mechanistic Insight :

- Methoxy groups activate the ring toward electrophilic substitution (ortho/para), while fluorine and chlorine exert deactivating, meta-directing effects.

- Case Study : In Suzuki-Miyaura coupling, steric hindrance from 2,3-dimethoxy groups may limit cross-coupling efficiency at the 4-fluoro position. Use bulky palladium ligands (e.g., SPhos) to enhance selectivity .

Q. What experimental designs are optimal for assessing the antimicrobial potential of this compound?

- Biological Assay Framework :

- In vitro Testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC/MBC assays). Include positive controls (e.g., ciprofloxacin) .

- Target Identification : Perform molecular docking (AutoDock Vina) against DNA gyrase or β-lactamases to predict binding affinities. Correlate with zone-of-inhibition data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products